Acridone

Catalog No.
S517121
CAS No.
578-95-0
M.F
C13H9NO
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridone

CAS Number

578-95-0

Product Name

Acridone

IUPAC Name

10H-acridin-9-one

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15)

InChI Key

FZEYVTFCMJSGMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

9(10H)-acridone, 9-azaanthracen-10-one, acridone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2

Anticancer Properties:

Acridone derivatives have exhibited promising antitumor activity. Studies suggest they can induce cell death (apoptosis) in cancer cells and inhibit their proliferation []. Their mechanism of action involves targeting various processes like DNA replication and topoisomerase activity [].

Antimicrobial Activity:

Research indicates that acridone derivatives possess antimicrobial properties against bacteria, fungi, and parasites []. This opens doors for exploring their potential in developing new drugs to combat infectious diseases.

Applications in Cell Imaging:

Due to their fluorescent properties, acridone derivatives are valuable tools in cell biology research. Scientists can use them to label specific cellular components and track their movements within living cells [].

Antimalarial Potential:

Acridone-based compounds have shown antimalarial activity in vitro and in vivo studies []. This holds promise for the development of novel antimalarial drugs, particularly against drug-resistant strains.

Other Potential Applications:

Acridone derivatives are also being explored for their potential applications in:

  • Neurodegenerative diseases: Studies suggest their role in protecting neurons and promoting nerve regeneration [].
  • Corrosion inhibition: Acridone derivatives can act as corrosion inhibitors for metals, protecting them from degradation [].

Acridone is an organic compound classified as a nitrogen heterocycle, with the chemical formula C₁₃H₉N. Structurally, it is related to anthracene, where one of the central carbon atoms is replaced by nitrogen. This planar molecule exhibits a yellow solid appearance and has notable fluorescence properties. Acridone is primarily synthesized from acridine through oxidation processes, and its derivatives are widely studied for various applications in medicinal chemistry .

Characteristic of unsaturated nitrogen heterocycles:

  • Protonation: Acridone can undergo N-protonation, forming soluble salts, particularly at the nitrogen atom.
  • Electrophilic Substitution: Electrophiles preferentially attack the 2- or 7-positions on the acridone ring, leading to di-substituted products.
  • Nucleophilic Substitution: Nucleophiles tend to attack the 9-position due to its lower electron density compared to other positions.
  • Oxidation: Acridone can be formed from acridine through oxidation with agents like potassium dichromate in acetic acid.
  • Reduction: Under catalytic hydrogenation, acridone can be reduced to 9,10-dihydroacridine .

Acridone and its derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer: Certain acridone derivatives have shown promising results in inhibiting cancer cell growth.
  • Antimicrobial: Acridones possess antibacterial and antiviral properties, making them potential candidates for new therapeutic agents.
  • Anti-inflammatory: Some studies indicate that acridones may mitigate inflammatory responses in biological systems .

Several synthesis methods for acridone and its derivatives include:

  • Bernthsen Synthesis: Involves condensing diphenylamine with carboxylic acids in the presence of zinc chloride.
  • Ullmann Condensation: Utilizes o-halobenzoic acids and substituted anilines under copper catalysis.
  • Friedlander Synthesis: Cyclization of anthranilic acid derivatives with ketones at elevated temperatures produces various substituted acridones.
  • Radical Reactions: Quinones can react with nitriles in the presence of metal catalysts to yield acridone derivatives .

Acridone finds applications across various fields:

  • Pharmaceuticals: Used as a scaffold for developing drugs targeting cancer and infectious diseases.
  • Dyes and Fluorescent Probes: Historically utilized in dye manufacturing; some derivatives are employed as fluorescent markers in biological assays.
  • Biochemical Research: Acridone derivatives are used in studies involving DNA intercalation and enzyme inhibition mechanisms .

Recent studies have focused on the interaction of acridone derivatives with biological macromolecules:

  • DNA Binding: Acridones exhibit π–π stacking interactions with DNA base pairs, influencing their ability to intercalate within DNA structures.
  • Enzyme Inhibition: Certain acridone derivatives have been shown to inhibit acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases .

Similar Compounds

Acridone shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundStructure RelationUnique Features
AcridineParent compoundExhibits weak basicity; precursor to acridone
QuinolineNitrogen heterocycleSimilar aromatic properties; different ring structure
PhenanthridineRelated aromatic systemContains three fused rings; distinct reactivity
IsoquinolineNitrogen heterocycleSimilar basicity; different nitrogen placement

Acridone's unique structure allows it to engage in specific interactions within biological systems that may not be replicated by its analogs, making it an interesting subject for medicinal chemistry research .

Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.068413911 g/mol

Monoisotopic Mass

195.068413911 g/mol

Heavy Atom Count

15

UNII

6BK306GUQA

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

578-95-0
643-62-9

Wikipedia

Acridone

General Manufacturing Information

9(10H)-Acridinone: ACTIVE

Dates

Modify: 2023-08-15

Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe

Mikhail Panfilov, Darya Chernova, Irina Khalfina, Alexander Moskalensky, Aleksey Vorob'ev
PMID: 34299615   DOI: 10.3390/molecules26144340

Abstract

Nitric oxide (NO) is an important signaling molecule involved in a wide range of physiological and pathological processes. Fluorescent imaging is a useful tool for monitoring NO concentration, which could be essential in various biological and biochemical studies. Here, we report the design of a novel small-molecule fluorescent probe based on 9(10
)acridone moiety for nitric oxide sensing. 7,8-Diamino-4-carboxy-10-methyl-9(10
)acridone reacts with NO in aqueous media in the presence of O
, yielding a corresponding triazole derivative with fivefold increased fluorescence intensity. The probe was shown to be capable of nitric oxide sensing in living Jurkat cells.


Syntheses and evaluation of acridone-naphthalimide derivatives for regulating oncogene PDGFR-β expression

Meiling Zhang, Zuzhuang Wei, Xue Gong, Xiaoya Li, Shuangshuang Kang, Jing Wang, Bobo Liu, Zhi-Shu Huang, Ding Li
PMID: 33561716   DOI: 10.1016/j.bmc.2021.116042

Abstract

Upregulation of platelet-derived growth factor receptor β (PDGFR-β) has been found to be associated with development of various types of cancers, which has become an attractive target for anti-tumor treatment. Previously, we have synthesized and studied an acridone derivative B19, which can selectively bind to and stabilize oncogene c-myc promoter i-motif, resulting in down-regulation of c-myc transcription and translation, however its effect on tumor cells apoptosis requires improvement. In the present study, we synthesized a variety of B19 derivatives containing a known anti-cancer fluorescent chromophore naphthalimide for the purpose of enhancing anti-cancer activity. After screening, we found that acridone-naphthalimide derivative WZZ02 could selectively stabilize PDGFR-β promoter G-quadruplex and destabilize its corresponding i-motif structure, without significant interaction to other oncogenes promoter G-quadruplex and i-motif. WZZ02 down-regulated PDGFR-β gene transcription and translation in a dose-dependent manner, possibly due to above interactions. WZZ02 could significantly inhibit cancer cell proliferation, and induce cell apoptosis and cycle arrest. WZZ02 exhibited tumor growth inhibition activity in MCF-7 xenograft tumor model, which could be due to its binding interactions with PDGFR-β promoter G-quadruplex and i-motif. Our results suggested that WZZ02 as a dual G-quadruplex/i-motif binder could be effective on both oncogene replication and transcription, which could become a promising lead compound for further development with improved potency and selectivity. The wide properties for the derivatives of 1,8-naphthalimide could facilitate further in-depth mechanistic studies of WZZ02 through various fluorescent physical and chemical methods, which could help to further understand the function of PDGFR-β gene promoter G-quadruplex and i-motif.


A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe

Jiayong Huang, Zhenshuo Yan, Peiling Qiu, Yufeng Mo, Qizhen Cao, Qiuhong Li, Lini Huo, Lichun Zhao
PMID: 33917054   DOI: 10.3390/molecules26082115

Abstract

A new coumarin-acridone fluorescent probe S was designed and synthesized, and the structure was confirmed with
H/
C NMR spectrometry, single-crystal X-ray diffraction, and high-resolution mass spectrometry. This probe has high sensitivity and selectivity for Fe
over other testing metal ions at 420 or 436 nm in acetonitrile-MOPS (3-Morpholinopropanesulfonic Acid) buffer solution (20.0 μM, pH = 6.9, 8:2 (
/
)). Under physiological conditions, the probe displayed satisfying time stability with a detection limit of 1.77 µM. In addition, probe S was successfully used to detect intracellular iron changes through a fluorescence-off mode, and the imaging results of cells and zebrafish confirmed their low cytotoxicity and satisfactory cell membrane permeability, as well as their potential biological applications.


Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells

Tomiyasu Murata, Susumu Kohno, Kazuma Ogawa, Chihiro Ito, Masataka Itoigawa, Masafumi Ito, Kiyomi Hikita, Norio Kaneda
PMID: 32715490   DOI: 10.1111/jphp.13327

Abstract

Acridone alkaloids from Citrus and their derivatives show various kinds of biological activity. However, the anticancer activities of dimeric acridone alkaloids with unique structures and the molecular mechanism of these effects are poorly understood.
We investigated the cytotoxicity effects of dimeric acridone alkaloids isolated from Marsh grapefruit on human myeloid leukaemia HL-60 cells.
Of the six dimeric acridone alkaloids tested, citbismine-E, the most potent, dose- and time-dependently decreased HL-60 cell viability by inducing apoptosis. The treatment of HL-60 cells with citbismine-E yielded a significant increase in levels of intracellular reactive oxygen species (ROS). Citbismine-E lowered the mitochondrial membrane potential and increased the activities of caspase-9 and -3. In addition, citbismine-E-induced apoptosis, decrease in mitochondrial membrane potential and caspase activation were significantly alleviated by pretreatment of the cells with antioxidant N-acetylcysteine (NAC). Citbismine-E induced intrinsic caspase-dependent apoptosis through ROS-mediated c-Jun N-terminal kinase activation. Citbismine-E-induced production of oxidative stress biomarkers, malondialdehyde and 8-hydroxy-2'-deoxyguanosine was also attenuated by pretreatment with NAC.
Citbismine-E is a powerful cytotoxic agent against HL-60 cells that acts by inducing mitochondrial dysfunction-mediated apoptosis through ROS-dependent JNK activation. Citbismine-E also induced oxidative stress damage via ROS-mediated lipid peroxidation and DNA damage in HL-60 cells.


Design, synthesis and biological evaluation of acridone glycosides as selective BChE inhibitors

Weiwei Ma, Jingjing Bi, Chuanfang Zhao, Yangguang Gao, Guisheng Zhang
PMID: 32169593   DOI: 10.1016/j.carres.2020.107977

Abstract

Based on structure analyses of butyrylcholinesterase (BChE), a series of 21 acridone glycosides were designed, synthesized and evaluated in vitro for their BChE and acetylcholinesterase (AChE) inhibitory activities. d-ribose derivative 6f exhibited the greatest inhibitory activity on BChE (IC
= 6.95 μM), and was the most selective inhibitor of BChE with the IC
ratio of AChE/BChE was 20.59. d-glucose and d-galactose derivatives 6a and 6b showed inhibitory activities against both AChE and BChE. Moreover, compounds 6a, 6b, 6f and 5t were found nontoxic on SHSY5Y neuroblastoma and HepG2 cell and exhibited remarkable neuroprotective activity. Besides, compound 6f showed mixed-type inhibition against BChE (K
= 1.76 μM), which renders 6f a potential agent for the treatment of Alzheimer's disease. These novel acridone hybrids might be used as efficient probes to reveal the relationship between ligands and BChE and pave the way for developing selective BChE inhibitors to further study the pathogenesis of alzheimer's disease.


Probing the Hydrogen Bond Involving Acridone Trapped in a Hydrophobic Biological Nanocavity: Integrated Spectroscopic and Docking Analyses

Brotati Chakraborty, Chaitrali Sengupta, Uttam Pal, Samita Basu
PMID: 31951141   DOI: 10.1021/acs.langmuir.9b03506

Abstract

Spectroscopic analyses reveal that acridone (AD) penetrates through the structure and enters the hydrophobic cavity of the protein β-lactoglobulin (βLG). Although the protein contains two tryptophan (Trp) residues, AD interacts with only one (Trp-19), which is authenticated by the appearance of a single isoemissive point in TRANES. Alteration in the secondary structure of the protein while AD pierces through βLG is evident from the circular dichroism spectroscopic study. The ground-state interaction between AD and βLG is proven from the UV-vis spectroscopic study and the static nature of quenching of intrinsic fluorescence of the protein by the ligand. The steady-state fluorescence study in varied temperatures indicates the involvement of hydrogen bonding in the ligand-protein interaction. Further, the time-resolved fluorescence anisotropy study gives a hint of the presence of a hydrogen bond in AD-βLG interaction, which possibly involves the rotamers of Trp-19. In fact, the idea of involvement of rotamers of Trp-19 is obtained from the increase in fluorescence lifetime of βLG in the presence of AD. The docking study agrees to the involvement of hydrogen bonding in AD-βLG interaction. The direct evidence of hydrogen bonding between Trp and AD is obtained from the laser flash photolysis studies where the signature of formation of ADH
and Trp
through hydrogen abstraction between Trp and AD, loosely bound through hydrogen bonding, gets prominence. Thus, binding of AD to βLG involves hydrogen bonding in a hydrophobic pocket of the protein.


Design, synthesis and biological evaluation of acridone analogues as novel STING receptor agonists

Shi Hou, Xiu-Juan Lan, Wei Li, Xin-Lin Yan, Jia-Jia Chang, Xiao-Hong Yang, Wei Sun, Jun-Hai Xiao, Song Li
PMID: 31927317   DOI: 10.1016/j.bioorg.2019.103556

Abstract

STING (Stimulator of Interferon Genes) has become a focal point in immunology research and a target in drug discovery. The discovery of a potent human-STING agonist is expected to revolutionize current anti-virus or cancer immunotherapy. Inspired by the structure and function of murine STING-specific agonists (DMXAA and CMA), we rationally designed and synthesized four series of novel compounds for the enhancement of human sensitivity. In the cell-based assay, we identified six compounds from all the synthetic small molecules: 2g, 9g, and 12b are STING agonists that are efficacious across species, and all have the skeleton of acridone; 1b, 1c, and 12c just function in the murine STING pathway. Notably, 12b exhibits the best activity among the six agonists, and its inductions of both human and murine STING-dependent signalling are similar to that of 2'3'-cGAMP, which is a well-known STING inducer. While a protein assay indicated that 2 g, 9 g, and 12b could activate the pathway by directly binding human STING, 12b also displayed the strongest binding affinity. Additionally, our studies show that 12b can induce faster, more powerful, and more durable responses of assorted cytokines in a native system than 2'3'-cGAMP. Consequently, our team is the first to successfully modify murine STING agonists to obtain human sensitivity, and these results suggest that 12b is a potent direct-human-STING agonist. Additionally, the acridone analogues demonstrate tremendous potential in the treatment of tumours or viral infections.


Synthesis of novel cytotoxic tetracyclic acridone derivatives and study of their molecular docking, ADMET, QSAR, bioactivity and protein binding properties

Rajkumar Veligeti, Rajesh Bagepalli Madhu, Jayashree Anireddy, Visweswara Rao Pasupuleti, Vijaya Kumar Reddy Avula, Krishna S Ethiraj, Srinivas Uppalanchi, Sivaprasad Kasturi, Yogeeswari Perumal, Hasitha Shilpa Anantaraju, Naveen Polkam, Mallilkarjuna Reddy Guda, Swetha Vallela, Grigory Vasilievich Zyryanov
PMID: 33244007   DOI: 10.1038/s41598-020-77590-1

Abstract

Acridone based synthetic and natural products with inherent anticancer activity advancing the research and generating a large number of structurally diversified compounds. In this sequence we have designed, synthesized a series of tetracyclic acridones with amide framework viz., 3-(alkyloyl/ aryloyl/ heteroaryloyl/ heteroaryl)-2,3-dihydropyrazino[3,2,1-de]acridin-7(1H)-ones and screened for their in vitro anti-cancer activity. The in vitro study revealed that compounds with cyclopropyl-acetyl, benzoyl, p-hydroxybenzoyl, p-(trifluoromethyl)benzoyl, p-fluorobenzoyl, m-fluorobenzoyl, picolinoyl, 6-methylpicolinoyl and 3-nicotinoyl groups are active against HT29, MDAMB231 and HEK293T cancer cell lines. The molecular docking studies performed for them against 4N5Y, HT29 and 2VWD revealed the potential ligand-protein binding interactions among the neutral aminoacid of the enzymes and carbonyl groups of the title compounds with a binding energy ranging from - 8.1394 to - 6.9915 kcal/mol. In addition, the BSA protein binding assay performed for them has confirmed their interaction with target proteins through strong binding to BSA macromolecule. The additional studies like ADMET, QSAR, bioactivity scores, drug properties and toxicity risks ascertained them as newer drug candidates. This study had added a new collection of piperazino fused acridone derivatives to the existing array of other nitrogen heterocyclic fused acridone derivatives as anticancer agents.


Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents

Abiodun S Oyedele, Deanna N Bogan, Cosmas O Okoro
PMID: 32201193   DOI: 10.1016/j.bmc.2020.115426

Abstract

Eleven novel acridone derivatives were synthesized and evaluated for their anticancer activity against 60 human cancer cell lines. Five compounds 8b, 8d, 8g, 8h, and 8k displayed very good in vitro antiproliferative activities well over 95% of the panels. The most active compound is 8k (5, 7-dibromo-3-phenyl-3,4-dihydroacridin-1 (2H)-one). In addition, 8k was the most sensitive agent in all 9 panels starting with prostate (0.075 µm), leukemia (0.116 µm), non-small cell lung cancer (0.164 µm), colon cancer (0.193 µm), CNS cancer (0.264 µm), melanoma (0.317 µm), renal cancer (0.403 µm), ovarian cancer (0.410 µm), and breast cancer (0.608 µm). Virtual screening studies also revealed that nine of the eleven compounds formed good binding interaction with the active site ATPase domain of human topoisomerase IIα (PDB: 1zxm). All nine derivatives exhibited binding affinities that ranged in values from -8.5 to -7.9 kcal/mol, indicating that they could be catalytic inhibitors of the nuclear enzyme, topoisomerase.


Upregulation of BCL-2 by acridone derivative through gene promoter i-motif for alleviating liver damage of NAFLD/NASH

Xiaoya Li, Jing Wang, Xue Gong, Meiling Zhang, Shuangshuang Kang, Bing Shu, Zuzhuang Wei, Zhi-Shu Huang, Ding Li
PMID: 32710621   DOI: 10.1093/nar/gkaa615

Abstract

Nonalcoholic fatty liver disease (NAFLD)/nonalcoholic steatohepatitis (NASH) are global epidemic public health problems with pathogenesis incompletely understood. Hepatocyte excessive apoptosis is a significant symbol for NAFLD/NASH patients, and therefore anti-apoptosis therapy could be used for NAFLD/NASH treatment. Up-regulation of BCL-2 has been found to be closely related with anti-apoptosis. BCL-2 gene promoter region has a C-rich sequence, which can form i-motif structure and play important role in regulating gene transcription. In this study, after extensive screening and evaluation, we found that acridone derivative A22 could up-regulate BCL-2 transcription and translation in vitro and in cells through selective binding to and stabilizing BCL-2 gene promoter i-motif. Our further experiments showed that A22 could reduce hepatocyte apoptosis in NAFLD/NASH model possibly through up-regulating BCL-2 expression. A22 could reduce inflammation, endoplasmic reticulum stress and cirrhosis in high-fat diet-fed mice liver model. Our findings provide a potentially new approach of anti-apoptosis for NAFLD/NASH treatment, and A22 could be further developed as a lead compound for NAFLD/NASH therapy. Our present study first demonstrated that gene promoter i-motif could be targeted for gene up-regulation for extended treatment of other important diseases besides cancer.


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